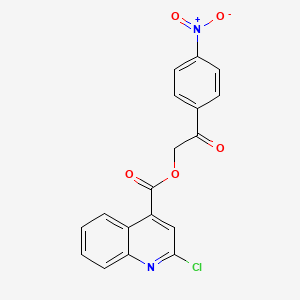![molecular formula C7H11NO B14918776 6-Azaspiro[2.5]octan-8-one](/img/structure/B14918776.png)
6-Azaspiro[2.5]octan-8-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Azaspiro[25]octan-8-one is a spirocyclic compound characterized by a unique structure where a nitrogen atom is incorporated into a bicyclic framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Azaspiro[2.5]octan-8-one typically involves the reaction of cyclohexanone with ammonia and sodium hypochlorite. This reaction is known for being highly exothermic and producing significant gas release, which poses challenges in terms of controllability and safety when using batch technology . To address these issues, a microreaction system has been developed, allowing for precise control of droplet dispersion, temperature, reaction time, and phase separation. This method has proven to be more efficient and safer compared to traditional batch synthesis .
Industrial Production Methods
In an industrial setting, the continuous-flow synthesis method is preferred due to its higher efficiency and safety. This method involves the use of a microreaction system, which enhances the concentration of the product and minimizes the formation of byproducts .
Chemical Reactions Analysis
Types of Reactions
6-Azaspiro[2.5]octan-8-one undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace a leaving group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
6-Azaspiro[2.5]octan-8-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: It is used in the production of various chemicals and materials due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 6-Azaspiro[2.5]octan-8-one involves its interaction with specific molecular targets and pathways. For instance, as an agonist of the human glucagon-like peptide-1 receptor, it binds to this receptor and activates it, leading to a cascade of intracellular events that regulate glucose metabolism . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
5-Azaspiro[2.5]octan-8-one: Similar in structure but with different reactivity and applications.
6-Azaspiro[2.5]octane: Lacks the ketone functional group, leading to different chemical properties and uses.
6-Azaspiro[3.4]octan-1-ol: Contains an additional hydroxyl group, which affects its solubility and reactivity.
Uniqueness
6-Azaspiro[2.5]octan-8-one stands out due to its spirocyclic structure combined with a ketone functional group, which imparts unique reactivity and stability. This makes it particularly valuable in the synthesis of complex molecules and in medicinal chemistry applications.
Properties
IUPAC Name |
6-azaspiro[2.5]octan-8-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO/c9-6-5-8-4-3-7(6)1-2-7/h8H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPPHCHWPIKJNJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CCNCC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

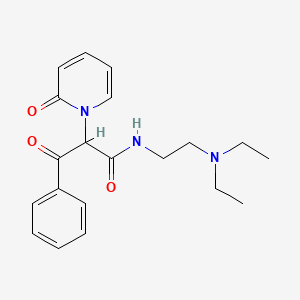
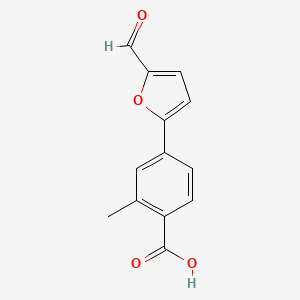
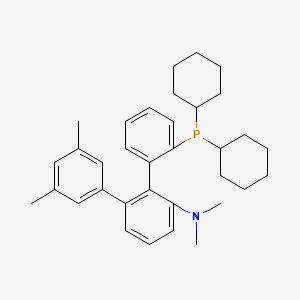
![3-Methoxy-N-methylbicyclo[1.1.1]pentan-1-amine](/img/structure/B14918734.png)
![(2E)-3-phenyl-N-{2,2,2-trichloro-1-[(naphthalen-1-ylcarbamothioyl)amino]ethyl}prop-2-enamide](/img/structure/B14918742.png)
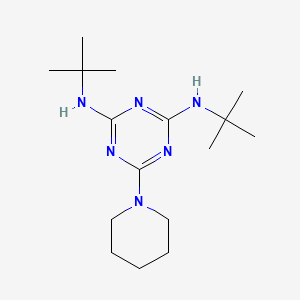
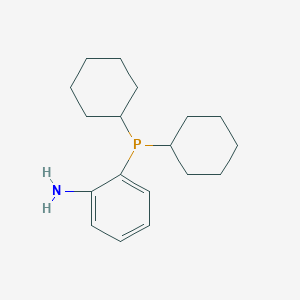


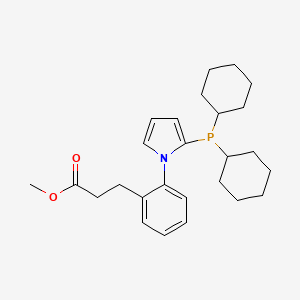
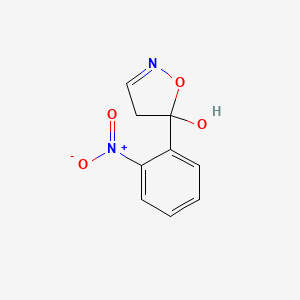
![4-chloro-3-(5-{(E)-[3-(2-ethoxy-2-oxoethyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}furan-2-yl)benzoic acid](/img/structure/B14918772.png)
